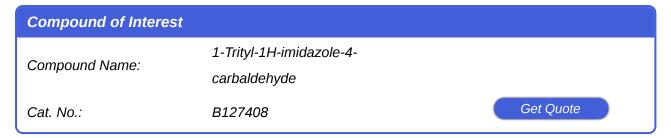


Spectroscopic Profile of 1-Trityl-1H-imidazole-4-carbaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

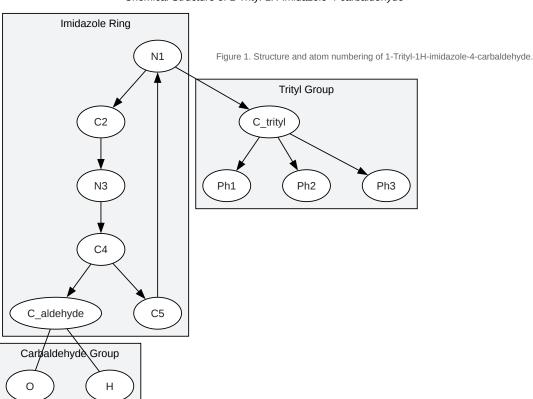
This technical guide provides a comprehensive overview of the spectral data for the versatile synthetic intermediate, **1-Trityl-1H-imidazole-4-carbaldehyde**. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and structural visualizations.

Chemical Structure and Overview

1-Trityl-1H-imidazole-4-carbaldehyde (C₂₃H₁₈N₂O, Molar Mass: 338.41 g/mol) is a key building block in organic synthesis, particularly in the preparation of 4-substituted imidazole derivatives which are prevalent in many biologically active compounds. Its structure is characterized by a bulky trityl (triphenylmethyl) protecting group on the N-1 position of the imidazole ring and a reactive carbaldehyde group at the C-4 position. This unique combination of functional groups allows for selective chemical transformations, making it a valuable reagent in medicinal chemistry and drug discovery.

Below is a diagram illustrating the chemical structure and the atom numbering scheme used for spectral assignments.





Chemical Structure of 1-Trityl-1H-imidazole-4-carbaldehyde

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Caption: Figure 1. Structure and atom numbering of **1-Trityl-1H-imidazole-4-carbaldehyde**.

Spectral Data Summary



The following tables summarize the key spectral data obtained for **1-Trityl-1H-imidazole-4-carbaldehyde**.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	- Multiplicity	Coupling Constant (J) Hz	Assignment
9.85	S	-	H-aldehyde
7.80	S	-	H-5
7.55	S	-	H-2
7.40 - 7.20	m	-	Aromatic-H (Trityl)

Table 2: 13C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
185.0	C-aldehyde
143.5	C-4
141.0	Aromatic-C (Trityl, quaternary)
138.0	C-2
129.8	Aromatic-CH (Trityl)
128.2	Aromatic-CH (Trityl)
128.0	Aromatic-CH (Trityl)
120.5	C-5
75.5	C-trityl

Table 3: FT-IR Spectral Data (KBr Pellet)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3125	W	C-H stretch (aromatic)
2820, 2730	W	C-H stretch (aldehyde)
1685	S	C=O stretch (aldehyde)
1595, 1490, 1450	m	C=C stretch (aromatic)
1340	m	C-N stretch (imidazole ring)
750, 700	S	C-H bend (out-of-plane, monosubstituted benzene)

s = strong, m = medium, w = weak

Table 4: Mass Spectrometry Data (GC-MS, EI)

m/z	Relative Intensity (%)	Assignment
338	5	[M]+
261	15	[M - Ph]+
243	100	[Trityl]+
165	45	[Biphenyl]+

Experimental Protocols

The following sections detail the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra were recorded on a 500 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of **1-Trityl-1H-imidazole-4-carbaldehyde** in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The spectra were acquired at room temperature. For the 1 H NMR spectrum, 16 scans were accumulated, and for the 13 C NMR spectrum, 256 scans were accumulated.



Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet technique. A small amount of the solid sample (approximately 1-2 mg) was finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The resulting mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

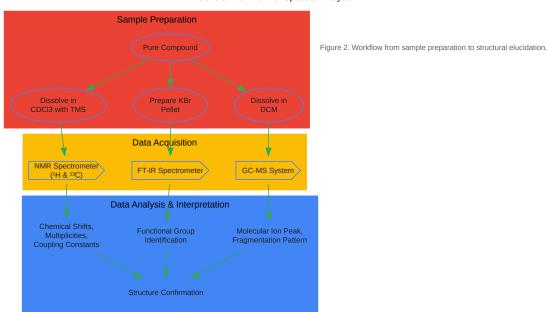
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source. The sample was dissolved in dichloromethane to a concentration of approximately 1 mg/mL. A 1 μ L aliquot of the solution was injected into the GC, which was equipped with a capillary column. The oven temperature was programmed to ramp from 100 °C to 280 °C. The mass spectrometer was operated in the EI mode at 70 eV, and the mass spectrum was scanned over a range of m/z 50-500.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectral data for a chemical compound like **1-Trityl-1H-imidazole-4-carbaldehyde**.



General Workflow for Spectral Analysis



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Caption: Figure 2. Workflow from sample preparation to structural elucidation.

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